
VU0152100
Übersicht
Beschreibung
VU0152100 ist ein hochselektiver positiver allosterischer Modulator des Muskarin-Acetylcholin-Rezeptor-Subtyps M4. Diese Verbindung hat aufgrund ihrer potenziellen therapeutischen Anwendungen, insbesondere bei der Behandlung von Psychosen und kognitiven Beeinträchtigungen, die mit psychischen Erkrankungen wie Schizophrenie einhergehen, in der Neurowissenschaft erhebliche Aufmerksamkeit erlangt .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
This compound wird durch einen mehrstufigen Prozess synthetisiert, der die Bildung eines Thieno[2,3-b]pyridin-Kernstruktur beinhaltet. Die wichtigsten Schritte sind:
Bildung des Thieno[2,3-b]pyridin-Kerns: Dies beinhaltet die Cyclisierung geeigneter Vorläufer unter bestimmten Bedingungen.
Funktionalisierung des Kerns: Einführung von Amino- und Carboxamidgruppen in die Kernstruktur.
Abschließende Modifikationen: Addition einer Methoxyphenylgruppe zur Vervollständigung der Synthese.
Industrielle Produktionsmethoden
Obwohl detaillierte industrielle Produktionsmethoden nicht leicht verfügbar sind, beinhaltet die Synthese von this compound typischerweise Standard-Organosynthesetechniken, einschließlich Reinigungsschritten wie Umkristallisation und Chromatographie, um einen hohen Reinheitsgrad zu erreichen .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound unterliegt hauptsächlich den folgenden Arten von Reaktionen:
Substitutionsreaktionen: Einführung von funktionellen Gruppen in die Kernstruktur.
Cyclisierungsreaktionen: Bildung des Thieno[2,3-b]pyridin-Kerns.
Amidierungsreaktionen: Bildung der Carboxamidgruppe.
Häufige Reagenzien und Bedingungen
Reagenzien: Häufige Reagenzien sind Amine, Carbonsäuren und Methoxyphenyl-Derivate.
Hauptprodukte
Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist this compound selbst, das durch seine hohe Selektivität und Potenz als positiver allosterischer Modulator des Muskarin-Acetylcholin-Rezeptor-Subtyps M4 gekennzeichnet ist .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette wissenschaftlicher Forschungsanwendungen, darunter:
Neurowissenschaften: Wird verwendet, um die Rolle der Muskarin-Acetylcholin-Rezeptoren im Gehirn und ihre Beteiligung an kognitiven Funktionen und Psychosen zu untersuchen
Pharmakologie: Untersucht auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von psychischen Erkrankungen wie Schizophrenie
Verhaltensstudien: Wird in Tiermodellen verwendet, um seine Auswirkungen auf das Verhalten und neurochemische Veränderungen, insbesondere in Bezug auf Psychostimulanzien wie Kokain, zu untersuchen.
Arzneimittelforschung: Dient als Leitverbindung für die Entwicklung neuer therapeutischer Wirkstoffe, die auf Muskarin-Acetylcholin-Rezeptoren abzielen
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es an eine allosterische Stelle am Muskarin-Acetylcholin-Rezeptor-Subtyp M4 bindet. Diese Bindung erhöht die Affinität des Rezeptors für Acetylcholin und verstärkt seine Kopplung an G-Proteine, was zu nachgeschalteten Signalwirkungen führt. Die Verbindung besitzt keine intrinsische Agonistenaktivität, sondern potenziert die Wirkungen von Acetylcholin .
Wissenschaftliche Forschungsanwendungen
Antipsychotic Drug-Like Effects
Research has demonstrated that VU0152100 can reverse amphetamine-induced hyperlocomotion in rodent models. This effect is dose-dependent and specific to wild-type mice, as M4 knockout mice did not exhibit similar responses. The compound also blocks amphetamine-induced disruptions in contextual fear conditioning and prepulse inhibition of the acoustic startle reflex, indicating its potential as an antipsychotic agent .
Table 1: Effects of this compound on Behavioral Parameters
Parameter | Effect Observed | Dose Range (mg/kg) |
---|---|---|
Amphetamine-induced hyperlocomotion | Reversal | 3 - 56.6 |
Contextual fear conditioning | Blocking disruption | 10 - 56.6 |
Acoustic startle reflex | Prepulse inhibition | 10 - 56.6 |
Neuroimaging and Connectivity Studies
Functional imaging studies using pharmacologic magnetic resonance imaging (phMRI) have shown that this compound modulates brain activation patterns associated with amphetamine response. Key regions affected include the nucleus accumbens, caudate-putamen, hippocampus, and medial thalamus. These findings suggest that this compound enhances functional connectivity between these areas, which are critical for cognitive processing and emotional regulation .
Table 2: Brain Regions Affected by this compound
Brain Region | Role in Psychosis | Connectivity Changes Observed |
---|---|---|
Nucleus Accumbens | Reward processing | Increased connectivity |
Caudate-Putamen | Motor control | Enhanced activation |
Hippocampus | Memory formation | Modulated activity |
Medial Thalamus | Sensory integration | Altered connectivity |
Applications in Substance Use Disorders
This compound has shown promise in mitigating the reinforcing effects of cocaine in rodent models. It decreases both the discriminative stimulus effects of cocaine and reduces drug-seeking behavior without affecting overall activity levels. This positions this compound as a potential therapeutic option for treating cocaine addiction .
Table 3: Effects of this compound on Cocaine-Induced Behavior
Behavior | Effect Observed | Dose (mg/kg) |
---|---|---|
Cocaine-induced hyperactivity | Attenuation | Not specified |
Conditioned place preference | Prevention of reinstatement | Not specified |
Case Studies and Clinical Implications
While most studies on this compound have been preclinical, its implications for clinical use are significant. The selective nature of this compound could lead to fewer side effects compared to traditional antipsychotics. Ongoing research aims to further explore its efficacy in human trials, particularly focusing on schizophrenia and other psychotic disorders.
Wirkmechanismus
Target of Action
The primary target of VU0152100 is the muscarinic acetylcholine receptor subtype M4 (M4 mAChR) . This receptor is a part of the muscarinic class of acetylcholine receptors, which play crucial roles in various neurological processes.
Mode of Action
This compound acts as a positive allosteric modulator of the M4 mAChR . It binds to an allosteric site on the M4 receptor, enhancing its affinity for the neurotransmitter acetylcholine (ACh) and its coupling to G-proteins .
Biochemical Pathways
The activation of M4 mAChR by this compound influences several biochemical pathways. It has been shown to inhibit the behavioral and neurochemical effects of cocaine . This suggests that this compound may modulate dopaminergic neurotransmission, a pathway often implicated in drug addiction and other neurological disorders .
Pharmacokinetics
, suggesting good bioavailability. It is also known to be permeable to the blood-brain barrier , which is crucial for its effects on the central nervous system.
Result of Action
The activation of M4 mAChR by this compound has several molecular and cellular effects. It has been shown to reverse amphetamine-induced hypermotility in rats and increase levels of extracellular dopamine in nucleus accumbens and caudate-putamen . It also inhibits the behavioral and neurochemical effects of cocaine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
VU0152100 is synthesized through a multi-step process involving the formation of a thieno[2,3-b]pyridine core structure. The key steps include:
Formation of the thieno[2,3-b]pyridine core: This involves the cyclization of appropriate precursors under specific conditions.
Functionalization of the core: Introduction of amino and carboxamide groups to the core structure.
Final modifications: Addition of a methoxyphenyl group to complete the synthesis.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
VU0152100 primarily undergoes the following types of reactions:
Substitution Reactions: Introduction of functional groups to the core structure.
Cyclization Reactions: Formation of the thieno[2,3-b]pyridine core.
Amidation Reactions: Formation of the carboxamide group.
Common Reagents and Conditions
Reagents: Common reagents include amines, carboxylic acids, and methoxyphenyl derivatives.
Major Products
The major product formed from these reactions is this compound itself, characterized by its high selectivity and potency as a positive allosteric modulator of the muscarinic acetylcholine receptor subtype M4 .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
VU0152099: Ein weiterer selektiver positiver allosterischer Modulator des Muskarin-Acetylcholin-Rezeptor-Subtyps M4.
VU0467154: Ein selektiver positiver allosterischer Modulator des Muskarin-Acetylcholin-Rezeptor-Subtyps M1.
Einzigartigkeit
VU0152100 ist aufgrund seiner hohen Selektivität für den Muskarin-Acetylcholin-Rezeptor-Subtyp M4 und seiner Fähigkeit, die Blut-Hirn-Schranke zu überwinden, einzigartig. Dies macht es besonders wertvoll für die Untersuchung von Wirkungen auf das zentrale Nervensystem und potenziellen therapeutischen Anwendungen bei psychischen Erkrankungen .
Biologische Aktivität
VU0152100 is a selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (mAChR), which has garnered attention for its potential therapeutic applications in treating psychiatric disorders, particularly psychosis and cognitive impairments. This article consolidates various research findings, case studies, and experimental data regarding the biological activity of this compound.
This compound enhances the activity of the M4 mAChR without acting as an agonist itself. It potentiates the receptor's response to acetylcholine, leading to increased signaling through this pathway. This mechanism is significant because M4 receptors are implicated in modulating dopaminergic activity in the brain, which is essential for managing symptoms associated with schizophrenia and other psychotic disorders .
In Vivo Studies
-
Neural Precursor Cell Proliferation :
- In a study involving Nestin-GFP mice, this compound was administered via intraperitoneal injections. The results indicated a significant increase in the number of proliferating neural precursor cells (NPCs) compared to vehicle-treated controls. Specifically, there was an increase in BrdU-labeled NPCs, demonstrating enhanced neurogenesis due to M4 receptor activation .
-
Antipsychotic Effects :
- This compound demonstrated a dose-dependent reversal of amphetamine-induced hyperlocomotion in wild-type rats and mice but not in M4 knockout (KO) models, confirming its specificity for the M4 receptor. Additionally, it blocked amphetamine-induced disruptions in contextual fear conditioning and prepulse inhibition, suggesting robust antipsychotic-like effects without inducing catalepsy or peripheral side effects often seen with non-selective mAChR agonists .
-
Neurochemical Impact :
- Microdialysis studies showed that this compound could reverse amphetamine-induced increases in extracellular dopamine levels in specific brain regions, supporting its role in modulating dopaminergic neurotransmission. This finding aligns with the hypothesis that enhancing M4 receptor activity can mimic some antipsychotic effects observed with traditional treatments .
Case Studies
- A chronic administration model assessed the efficacy of this compound alongside olanzapine, an atypical antipsychotic known for causing weight gain. The combination treatment exhibited reduced weight gain compared to olanzapine alone, indicating potential metabolic benefits when using M4 PAMs like this compound in conjunction with other antipsychotics .
Data Summary
The following table summarizes key findings from various studies on this compound:
Eigenschaften
IUPAC Name |
3-amino-N-[(4-methoxyphenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-10-8-11(2)21-18-14(10)15(19)16(24-18)17(22)20-9-12-4-6-13(23-3)7-5-12/h4-8H,9,19H2,1-3H3,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNWGCQSCGNTKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)NCC3=CC=C(C=C3)OC)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357702 | |
Record name | VU0152100 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40357702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
409351-28-6 | |
Record name | VU0152100 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40357702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-N-[(4-methoxyphenyl)methyl]-4,6-dimethyl-thieno[2,3-b]pyridine-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.